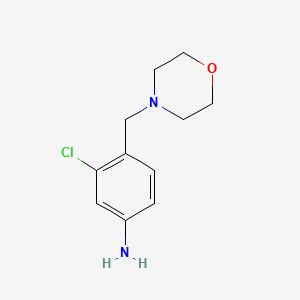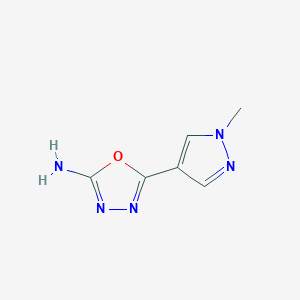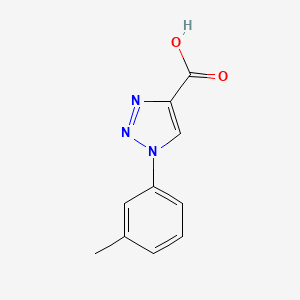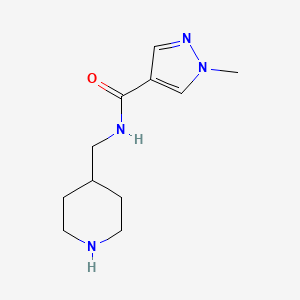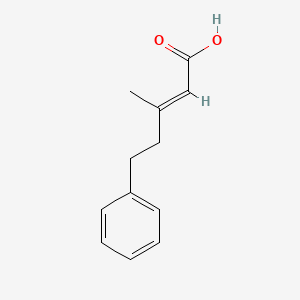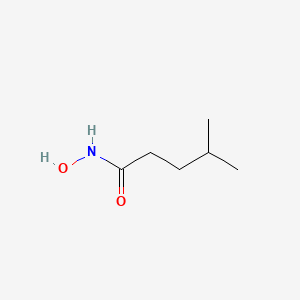![molecular formula C15H20O3 B1414902 1-[4-(2-Methylpropoxy)phenyl]cyclobutane-1-carboxylic acid CAS No. 1037131-39-7](/img/structure/B1414902.png)
1-[4-(2-Methylpropoxy)phenyl]cyclobutane-1-carboxylic acid
説明
科学的研究の応用
Structural and Conformation Studies
Research on similar cyclobutane derivatives, like cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid, has detailed their molecular structure and conformation through X-ray diffraction methods. These studies reveal how substituents affect the puckering of the cyclobutane ring and the overall molecular geometry, which is crucial for understanding the chemical and physical properties of cyclobutane compounds (Reisner et al., 1983).
Synthesis and Polymerization
Cyclobutane derivatives are explored for their polymerization potential, showing that they can behave similarly to their vinyl counterparts. The synthesis of various alkyl 1-bicyclobutanecarboxylates demonstrates the capability for free radical polymerization, leading to materials with desirable properties like optical clarity and thermal stability (Drujon et al., 1993).
Photodimerization and Photochemical Behavior
The photochemical behavior of cyclobutane derivatives, including their dimerization under ultraviolet light and heat, is an area of significant interest. These reactions highlight the potential for cyclobutane derivatives in synthesizing complex molecular structures through controlled photochemical processes (Davies et al., 1977).
Novel Compound Synthesis
Research into cyclobutane derivatives also includes the synthesis of novel compounds, such as the preparation of 2-aminocyclobutane-1-carboxylic acids. These studies are foundational for developing new molecules with potential applications in pharmaceuticals and materials science (Gauzy et al., 2004).
Chemical Reactivity and Applications
Investigations into the chemical reactivity of cyclobutane derivatives, such as their electrocyclic reactions and interaction with other functional groups, provide insights into their potential applications in synthetic chemistry. Understanding the reactivity and mechanisms of these compounds is vital for developing new synthetic routes and materials (Niwayama & Houk, 1992).
特性
IUPAC Name |
1-[4-(2-methylpropoxy)phenyl]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-11(2)10-18-13-6-4-12(5-7-13)15(14(16)17)8-3-9-15/h4-7,11H,3,8-10H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJXHNFATQSUPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2(CCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Methylpropoxy)phenyl]cyclobutane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



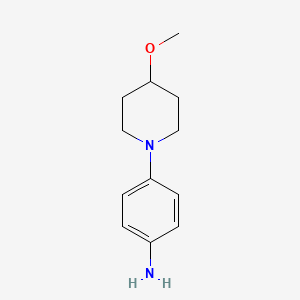
![[1-(3-Methoxyphenyl)cyclopropyl]methylamine](/img/structure/B1414821.png)
![4-Chloro-3-[(dimethylamino)methyl]aniline](/img/structure/B1414823.png)
